3-Benzothienylglycolic acid

Description

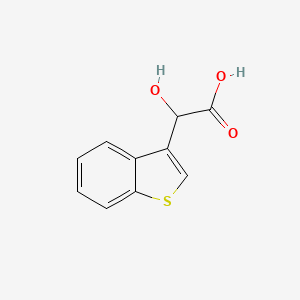

3-Benzothienylglycolic acid is an α-hydroxy acid (AHA) derivative where the α-carbon of glycolic acid is substituted with a 3-benzothienyl group.

Properties

Molecular Formula |

C10H8O3S |

|---|---|

Molecular Weight |

208.24 g/mol |

IUPAC Name |

2-(1-benzothiophen-3-yl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C10H8O3S/c11-9(10(12)13)7-5-14-8-4-2-1-3-6(7)8/h1-5,9,11H,(H,12,13) |

InChI Key |

PYTOKOXFWKLBDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(C(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

(a) Mandelic Acid (Phenylglycolic Acid)

- Structure : Phenyl group substituted at the α-carbon of glycolic acid.

- Key Differences : The replacement of phenyl with benzothienyl introduces a sulfur atom and fused aromatic rings, likely altering electronic properties and lipophilicity. Benzothienyl’s electron-rich sulfur may enhance resonance stabilization, affecting acidity and reactivity compared to mandelic acid.

(b) (3-Methoxyphenyl)glyoxylic Acid (CAS 26767-10-2)

- Structure : Glyoxylic acid (α-keto analogue of glycolic acid) with a 3-methoxyphenyl group.

- Comparison : The ketone group in glyoxylic acid derivatives increases electrophilicity, making them more reactive in nucleophilic additions compared to 3-benzothienylglycolic acid. The methoxy substituent in this compound may improve solubility in polar solvents, whereas the benzothienyl group could enhance lipid solubility .

(c) Benzilic Acid (Diphenylglycolic Acid)

- Structure : Two phenyl groups attached to the α-carbon of glycolic acid.

- Comparison: The diphenyl structure in benzilic acid significantly increases steric hindrance, reducing reactivity but improving thermal stability. In contrast, the monobenzothienyl group in this compound may balance reactivity and stability .

Physicochemical Properties

*Estimated based on structural analogy; exact data unavailable in provided evidence.

Reactivity and Functional Implications

- Acidity : The benzothienyl group’s electron-withdrawing effects may lower the pKa of this compound compared to mandelic acid (pKa ~3.4), enhancing its solubility in basic environments.

- Synthetic Applications : Benzothienyl-substituted compounds are often used in pharmaceuticals due to their bioisosteric properties. For example, benzothienyl groups in H-β-(3-Benzothienyl)-D-Ala-OH may mimic phenyl groups in drug-receptor interactions while offering metabolic stability .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Benzothienylglycolic acid with high purity?

- Methodological Answer : Synthesis typically involves coupling benzothiophene derivatives with glycolic acid precursors. Critical steps include:

- Reagent Selection : Use of anhydrous conditions and catalysts (e.g., EDC/NHS for carboxyl activation) to minimize side reactions .

- Purification : Column chromatography (silica gel) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve >95% purity. Monitor purity via HPLC with UV detection at 254 nm .

- Storage : Store at 0–6°C under inert gas (e.g., argon) to prevent oxidation, as benzothienyl derivatives are prone to degradation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm aromatic proton signals (δ 7.2–7.8 ppm for benzothiophene) and glycolic acid CH₂ groups (δ 3.8–4.2 ppm) .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode to detect [M-H]⁻ peaks matching the molecular weight (C₁₀H₈O₃S: theoretical 208.02 g/mol).

- Elemental Analysis : Carbon, hydrogen, and sulfur content should align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. What experimental strategies address discrepancies in spectroscopic data for this compound analogs?

- Methodological Answer :

- Batch Comparison : Analyze multiple synthesis batches to identify variability in impurity profiles (e.g., residual solvents or unreacted intermediates) via GC-MS .

- Isotopic Labeling : Use deuterated analogs (e.g., α-d1-labeled glycolic acid) to distinguish overlapping NMR signals .

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to resolve ambiguities .

Q. How can researchers optimize the stability of this compound in aqueous buffers for biological assays?

- Methodological Answer :

- pH Control : Stabilize the compound in phosphate buffer (pH 6.5–7.4) to prevent hydrolysis of the glycolic acid moiety .

- Antioxidants : Add 0.1% w/v ascorbic acid or nitrogen sparging to mitigate thiophene ring oxidation .

- Short-Term Use : Prepare fresh solutions and avoid prolonged storage at room temperature (degradation >5% after 24 hours observed in related benzothienyl compounds) .

Q. What analytical techniques resolve contradictions in bioactivity data across studies using this compound?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., sulfoxide derivatives) that may contribute to observed bioactivity .

- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell lines like HEK293) to control for experimental variability .

- Epigenetic Interference : Test for off-target effects using siRNA knockdowns of suspected pathways (e.g., MAPK/ERK) to isolate compound-specific activity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.